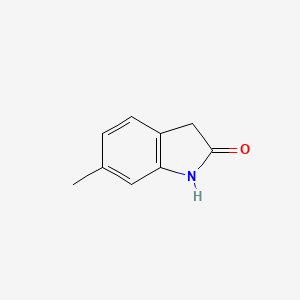

6-Methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCDUCCWAPLDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566059 | |

| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-38-9 | |

| Record name | 1,3-Dihydro-6-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylindolin-2-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Core and Its Significance

The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of a specific derivative, 6-Methylindolin-2-one, detailing its chemical structure, properties, synthesis, and potential applications, with a particular focus on its role as a privileged scaffold in the development of kinase inhibitors. As a Senior Application Scientist, this document aims to synthesize critical information into a practical resource for researchers engaged in drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a five-membered lactam ring, with a methyl group substitution at the 6-position of the indole core.

Chemical Structure and Identifiers

-

IUPAC Name: 6-methyl-1,3-dihydroindol-2-one[1]

-

Synonyms: 6-Methyl-2-indolinone, 6-Methyloxindole[1]

-

Molecular Formula: C₉H₉NO[1]

-

Molecular Weight: 147.17 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from synthesis and purification to formulation and biological assays.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | General knowledge of similar compounds |

| pKa | Not available | |

| LogP | 1.5 (Predicted) | [1] |

Section 2: Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis of this compound can be envisioned as a two-step process starting from 4-methyl-2-nitroaniline.

Sources

An In-depth Technical Guide to the Synthesis of 6-Methylindolin-2-one: Pathways, Protocols, and Applications

Foreword: The Significance of the Indolin-2-one Scaffold in Modern Drug Discovery

The indolin-2-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active molecules, both natural and synthetic. Its prevalence in medicinal chemistry is a testament to its ability to interact with a wide range of biological targets with high affinity and selectivity. A notable exemplar is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The remarkable success of Sunitinib and other indolin-2-one-based kinase inhibitors has spurred significant interest in the synthesis of novel analogs to explore new therapeutic frontiers.

This technical guide focuses on the synthesis of a specific, yet crucial, analog: 6-Methylindolin-2-one. The introduction of a methyl group at the 6-position of the indolin-2-one core can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Understanding the nuances of its synthesis is therefore of paramount importance for researchers and drug development professionals aiming to generate novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. This document provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed, field-proven experimental protocols and an exploration of its applications in contemporary medicinal chemistry.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be approached through several strategic disconnections. Two of the most logical and widely applicable methods are:

-

Intramolecular Friedel-Crafts Cyclization of an N-Aryl-α-haloacetamide: This pathway involves the formation of the five-membered lactam ring through an intramolecular electrophilic aromatic substitution. The key precursor for this route is 2-chloro-N-(p-tolyl)acetamide.

-

Reductive Cyclization of a Substituted o-Nitrophenylacetate: This method relies on the reduction of a nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the oxindole ring. The key intermediate in this pathway is a methyl (4-methyl-2-nitrophenyl)acetate derivative.

This guide will provide a detailed exploration of both synthetic routes, offering step-by-step protocols and mechanistic insights.

Pathway 1: Intramolecular Friedel-Crafts Cyclization

This synthetic approach is a robust and frequently employed method for the preparation of oxindoles. The synthesis is conceptually straightforward, proceeding in two main stages: acylation of the corresponding aniline to form the α-chloroacetamide precursor, followed by an intramolecular Friedel-Crafts-type cyclization to yield the desired indolin-2-one.

Diagrammatic Overview of the Intramolecular Friedel-Crafts Cyclization Pathway

Caption: Synthetic route to this compound via intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Synthesis of 2-Chloro-N-(p-tolyl)acetamide (Precursor)

This protocol is adapted from a reliable synthetic procedure for analogous compounds.

Materials:

-

p-Toluidine

-

Chloroacetyl chloride

-

Diisopropylethylamine (DIPEA)

-

Dry Dichloromethane (CH2Cl2)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 eq) in dry dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add diisopropylethylamine (DIPEA) (2.1 eq) to the cooled solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-3 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(p-tolyl)acetamide as a solid. This product is often of sufficient purity for the subsequent cyclization step.

Expected Yield: 90-95%

Experimental Protocol: Intramolecular Cyclization to this compound

Materials:

-

2-Chloro-N-(p-tolyl)acetamide

-

Aluminum chloride (AlCl3)

-

Dry Dichloromethane (CH2Cl2) or another suitable inert solvent

-

Crushed ice

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (AlCl3) (2.0-3.0 eq) in dry dichloromethane.

-

Cool the suspension to 0 °C.

-

Add a solution of 2-chloro-N-(p-tolyl)acetamide (1.0 eq) in dry dichloromethane dropwise to the AlCl3 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for dichloromethane) for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

-

Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Pathway 2: Reductive Cyclization of a Substituted o-Nitrophenylacetate

This elegant and efficient pathway involves the initial synthesis of a (4-methyl-2-nitrophenyl)acetate derivative, followed by a reduction of the nitro group which triggers a spontaneous intramolecular lactamization to form the desired oxindole. Various reducing agents can be employed for the key cyclization step, with iron in acetic acid or catalytic hydrogenation being common choices.

Diagrammatic Overview of the Reductive Cyclization Pathway

Caption: Synthetic route to this compound via reductive cyclization.

Experimental Protocol: Synthesis of Methyl (4-methyl-2-nitrophenyl)acetate (Intermediate)

This protocol is based on established procedures for the synthesis of similar nitrophenylacetate derivatives.

Materials:

-

4-Methyl-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or another suitable solvent for radical bromination

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Methanol (MeOH)

-

Sulfuric acid (H2SO4)

Procedure:

-

Bromination: In a round-bottom flask, dissolve 4-methyl-2-nitrotoluene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO. Reflux the mixture under irradiation with a UV lamp until the reaction is complete (disappearance of starting material by TLC). Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 1-(bromomethyl)-4-methyl-2-nitrobenzene.

-

Cyanation: Dissolve the crude bromide in DMSO and add sodium cyanide (1.2 eq). Heat the mixture at 60-70 °C for several hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield (4-methyl-2-nitrophenyl)acetonitrile.

-

Hydrolysis and Esterification: To the crude nitrile, add a mixture of methanol and concentrated sulfuric acid (e.g., 10:1 v/v). Reflux the mixture for 8-12 hours. Cool the reaction, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to obtain methyl (4-methyl-2-nitrophenyl)acetate.

Experimental Protocol: Reductive Cyclization to this compound

Materials:

-

Methyl (4-methyl-2-nitrophenyl)acetate

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Ethanol (EtOH)

-

Water

-

Sodium bicarbonate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add methyl (4-methyl-2-nitrophenyl)acetate (1.0 eq) and iron powder (5.0 eq).

-

Heat the mixture to reflux and then add glacial acetic acid (catalytic to stoichiometric amount) portion-wise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Neutralize the remaining aqueous solution with sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

| Synthesis Pathway | Key Intermediate | Typical Yield (Precursor) | Typical Yield (Final Product) | Key Reagents |

| Intramolecular Friedel-Crafts Cyclization | 2-Chloro-N-(p-tolyl)acetamide | 90-95% | 60-80% | Chloroacetyl chloride, AlCl3 |

| Reductive Cyclization | Methyl (4-methyl-2-nitrophenyl)acetate | (Multi-step) | 70-90% | NBS, NaCN, Fe/AcOH |

Applications in Drug Discovery and Chemical Biology

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibition, and the 6-methyl substituent can be strategically employed to modulate selectivity and pharmacokinetic properties.

-

Kinase Inhibitors: Derivatives of this compound are actively being investigated as inhibitors of various protein kinases implicated in cancer and other diseases. The methyl group can occupy a hydrophobic pocket in the ATP-binding site of certain kinases, thereby enhancing potency and selectivity.

-

Anti-inflammatory Agents: The indolin-2-one core is also found in compounds with anti-inflammatory properties. The synthesis of libraries based on the this compound scaffold allows for the exploration of structure-activity relationships in the development of novel anti-inflammatory drugs.

-

Neuroprotective Agents: Some indole and indolinone derivatives have shown promise as neuroprotective agents. The exploration of this compound analogs in this therapeutic area is an active area of research.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. Both the intramolecular Friedel-Crafts cyclization and the reductive cyclization pathways offer reliable and scalable routes to this important heterocyclic building block. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific expertise of the research group. The continued exploration of the biological activities of this compound and its derivatives holds significant promise for the discovery of novel therapeutics in oncology, inflammation, and neurodegenerative diseases.

References

-

Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. (n.d.). National Institutes of Health. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Rodríguez, L. G., Delgado, A., & Bradshaw, B. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15911–15925. [Link]

- Huang, S., Garbaccio, R. M., Fraley, M. E., Steen, J., Kreatsoulas, C., Hartman, G., Stirdivant, S., Drakas, B., Rickert, K., Walsh, E., Hamilton, K., Buser, C. A., Hardwick, J., Mao, X., Abrams, M., Beck, S., Tao, W., Lobell, R., Sepp-Lorenz

A Technical Guide to 6-Methylindolin-2-one: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: The Oxindole Core as a Privileged Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets. The indolin-2-one (or oxindole) scaffold is a premier example of such a framework. Its unique combination of a rigid bicyclic aromatic system, a hydrogen bond donor (the lactam N-H), a hydrogen bond acceptor (the lactam C=O), and an active methylene group at the C3 position makes it a versatile template for designing potent and selective therapeutic agents.[1] 6-Methylindolin-2-one (CAS: 56341-38-9), a key derivative of this family, serves as a critical building block in the synthesis of complex molecules, most notably in the development of targeted protein kinase inhibitors for oncology.[2]

This technical guide provides an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will detail a robust synthetic protocol, outline methods for its physicochemical characterization, discuss safe handling procedures, and illustrate its strategic application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of successful laboratory execution. This compound is a solid at room temperature, typically appearing as an orange to red crystalline powder.[3]

Key Properties

| Property | Value | Source(s) |

| CAS Number | 56341-38-9 | [4] |

| Molecular Formula | C₉H₉NO | [2][4] |

| Molecular Weight | 147.17 g/mol | [2][4] |

| IUPAC Name | 6-methyl-1,3-dihydro-2H-indol-2-one | [4] |

| Synonyms | 6-Methyloxindole, 6-Methyl-2-indolinone | [2] |

| Melting Point | 179-180 °C | [2][3] |

| Boiling Point | 315.0 ± 41.0 °C (Predicted) | [2][3] |

| Appearance | Orange to red solid | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

Safety & Handling

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is classified as an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation mark)

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, room-temperature environment.

Synthesis and Purification

The synthesis of substituted oxindoles is a well-established field. One effective and scalable approach for this compound involves a palladium-catalyzed intramolecular C-H functionalization/cyclization reaction. This method leverages readily available starting materials and demonstrates the power of modern cross-coupling chemistry.

Workflow for Palladium-Catalyzed Synthesis

Detailed Experimental Protocol

This protocol is adapted from a general procedure for oxindole synthesis.[3] Researchers should perform their own reaction optimizations.

-

Reaction Setup: To a 15 mL sealed tube equipped with a magnetic stir bar, add 3'-Methylacetanilide (0.5 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 10 mol%), and Silver(I) acetate (AgOAc, 0.5 mmol, 1.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add trifluoroacetic acid (TFA, 4.0 mL) as the solvent, followed by ethyl 2-iodoacetate (0.75 mmol, 1.5 equiv).

-

Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to 120 °C. Stir the reaction mixture vigorously for 24 hours.

-

Workup: After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product. Combine fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield pure this compound.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. This is achieved through a combination of spectroscopic and physical methods.

Spectroscopic Analysis

Predicted NMR Data (in DMSO-d₆, 400 MHz)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-N (Amide) | ~10.4 | Singlet (broad) | 1H | NH |

| H-7 | ~7.0 | Singlet | 1H | Ar-H |

| H-5 | ~6.8 | Doublet | 1H | Ar-H |

| H-4 | ~6.7 | Doublet | 1H | Ar-H |

| H-3 (Methylene) | ~3.4 | Singlet | 2H | CH₂ |

| H-Methyl | ~2.2 | Singlet | 3H | CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~176 | C2 (C =O) |

| Aromatic Quat. | ~142 | C7a |

| Aromatic Quat. | ~137 | C6 |

| Aromatic Quat. | ~126 | C3a |

| Aromatic CH | ~124 | C4 |

| Aromatic CH | ~122 | C5 |

| Aromatic CH | ~108 | C7 |

| Methylene | ~36 | C3 (C H₂) |

| Methyl | ~21 | C H₃ |

Expected IR and MS Data:

-

FT-IR (ATR, cm⁻¹): Key peaks are expected around 3200-3300 (N-H stretch), 1700-1720 (C=O lactam stretch, strong), 1620 (C=C aromatic stretch), and 1470-1490 (C-H bends).

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 148.07.

Application in Medicinal Chemistry: A Kinase Inhibitor Building Block

The true value of this compound lies in its utility as a synthetic intermediate. The indolin-2-one core is a cornerstone of many FDA-approved kinase inhibitors, such as Sunitinib and Nintedanib.[1] The active methylene group at the C3 position is particularly reactive and serves as a synthetic handle for introducing diversity and targeting specific kinase ATP-binding sites.

A common and powerful reaction to functionalize the C3 position is the Knoevenagel condensation . In this reaction, the active methylene of the oxindole condenses with an aldehyde (often a heteroaromatic aldehyde) under basic or acidic conditions to form a C3-substituted-ylidene-indolin-2-one. This exocyclic double bond extends the conjugation of the system and precisely positions substituents to interact with the kinase hinge region and other key residues.

Representative Synthetic Workflow: Knoevenagel Condensation

The following workflow illustrates how this compound can be used to synthesize a C3-functionalized derivative, a common core structure in kinase inhibitors.

This synthetic transformation is foundational. The resulting vinyl-linked heteroaromatic group can be further modified, or the N-H of the lactam can be alkylated or acylated to explore additional structure-activity relationships (SAR), ultimately leading to potent and selective drug candidates. The 6-methyl group itself plays a crucial role by occupying a specific pocket in the target kinase, enhancing binding affinity and selectivity.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its robust synthesis, well-defined physicochemical properties, and, most importantly, its proven utility as a privileged scaffold for kinase inhibitors make it an invaluable asset for researchers. By understanding the principles of its synthesis, characterization, and reactivity, scientists can effectively leverage this building block to construct the next generation of targeted therapeutics.

References

-

Mishra, B., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5382-5389. Available at: [Link]

-

LookChem (n.d.). Cas 56341-38-9, 6-METHYLOXINDOLE. LookChem. Available at: [Link]

-

ResearchGate (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. ResearchGate. Available at: [Link]

-

ResearchGate (2022). Synthesis, Spectroscopic Characterizations and In Silico ADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. ResearchGate. Available at: [Link]

-

Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]

- Google Patents (n.d.). EP1829872B1 - Processes for production of indole compounds. Google Patents.

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 26(18), 5589. Available at: [Link]

-

Kamal, A., et al. (2015). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy, 6, 1-15. Available at: [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

MDPI (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

Sources

- 1. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]

- 2. Cas 56341-38-9,6-METHYLOXINDOLE | lookchem [lookchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. This compound | C9H9NO | CID 14956196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]

physical and chemical properties of 6-methyl-1,3-dihydro-2H-indol-2-one

Introduction: The Oxindole Scaffold and the Significance of the 6-Methyl Analogue

The 1,3-dihydro-2H-indol-2-one, commonly known as oxindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, featuring a fused benzene and pyrrolidinone ring, serves as a versatile template for designing potent and selective modulators of various biological targets. Derivatives of this core are integral to numerous approved therapeutics and clinical candidates, demonstrating a wide spectrum of activities including kinase inhibition, and antibacterial and anticonvulsant properties.[1]

This guide focuses on a specific analogue, 6-methyl-1,3-dihydro-2H-indol-2-one (6-methyloxindole) . The introduction of a methyl group at the C6 position of the benzene ring subtly yet significantly alters the molecule's electronic and steric properties. This modification can influence key drug-like characteristics such as lipophilicity, metabolic stability, and protein-ligand binding interactions, making it a compound of considerable interest for structure-activity relationship (SAR) studies in drug development programs. This document provides a comprehensive overview of its core physical and chemical properties, detailed analytical and synthetic protocols, and its broader context within pharmaceutical research.

Section 1: Core Physicochemical and Structural Properties

A foundational understanding of a compound's physical properties is critical for its application in research, dictating everything from appropriate solvent systems for reactions to its likely pharmacokinetic profile.

Compound Identification

Below is a summary of the key identifiers for 6-methyl-1,3-dihydro-2H-indol-2-one.

| Identifier | Value | Reference(s) |

| IUPAC Name | 6-methyl-1,3-dihydro-2H-indol-2-one | [PubChem] |

| Synonyms | 6-Methyloxindole, 6-Methyl-2-indolinone | [PubChem] |

| CAS Number | 56341-38-9 | [PubChem] |

| Molecular Formula | C₉H₉NO | [PubChem] |

| Molecular Weight | 147.17 g/mol | [PubChem] |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C2 | [PubChem] |

| InChI Key | BFCDUCCWAPLDJQ-UHFFFAOYSA-N | [PubChem] |

Physical and Chemical Properties

The following table summarizes key experimental and predicted properties. The methyl group at the 6-position is expected to increase lipophilicity (LogP) compared to the parent oxindole molecule.

| Property | Value | Source(s) |

| Physical Form | Solid, Pale yellow | [2] |

| Melting Point | 179 - 180 °C | [Sigma-Aldrich, 8] |

| Boiling Point | 315.0 ± 41.0 °C (at 760 mmHg) | [Sigma-Aldrich, 8] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

| pKa (Predicted) | 14.31 ± 0.20 (Strongest Acidic) | [2] |

| LogP (XLogP3) | 1.5 (Predicted) | [PubChem] |

| Topological Polar Surface Area | 29.1 Ų | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem] |

Section 2: Spectroscopic and Analytical Characterization

While comprehensive, peer-reviewed spectral data for 6-methyloxindole is not widely published, its structure allows for a confident prediction of its key spectroscopic signatures. The following section outlines these expected characteristics and provides a robust protocol for their experimental verification.

Predicted Spectroscopic Signatures

The structural features of 6-methyloxindole give rise to distinct, predictable signals in NMR, IR, and Mass Spectrometry.

Caption: Predicted NMR shifts for 6-methyloxindole.

-

Infrared (IR) Spectroscopy: Key expected absorption bands include a sharp N-H stretch around 3200-3300 cm⁻¹, a strong, sharp lactam carbonyl (C=O) stretch at approximately 1690-1710 cm⁻¹, C-H stretches for the aromatic and aliphatic protons just below and above 3000 cm⁻¹, and characteristic aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 147. A prominent fragment would correspond to the loss of carbon monoxide ([M-CO]⁺) at m/z = 119, which is a characteristic fragmentation pathway for oxindoles.[3]

Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring and validating the structure of 6-methyloxindole.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

6-methyloxindole sample (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the 6-methyloxindole solid into a clean, dry vial.

-

Add ~0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is crucial as its polarity effectively dissolves the sample and its hydrogen-bonding properties slow the exchange rate of the N-H proton, allowing it to be observed as a distinct, albeit sometimes broad, singlet.

-

Gently agitate the vial until the solid is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe on the sample to ensure optimal magnetic field homogeneity, which is essential for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. A typical experiment involves 16-32 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

-

Set the spectral width to cover 0-200 ppm.

-

Calibrate the spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.

-

-

-

Data Interpretation:

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each signal to the specific protons in the molecule as outlined in the predicted data table.

-

Assign the peaks in the ¹³C spectrum based on their chemical shifts, comparing them to predicted values and data from similar oxindole structures.[4]

-

Self-Validation: The integrated proton counts should match the number of protons in the structure (1:1:1:2:3 for the aromatic and aliphatic protons). The observed coupling patterns in the aromatic region must be consistent with the 1,2,4-trisubstituted benzene ring system.

Section 3: Synthesis and Chemical Reactivity

6-Methyloxindole is a valuable synthetic intermediate. Its chemical reactivity is dominated by three key features: the acidic N-H proton of the lactam, the nucleophilic active methylene group at the C3 position, and the potential for electrophilic substitution on the electron-rich aromatic ring.

Protocol: Synthesis of 6-Methyl-1,3-dihydro-2H-indol-2-one

A reliable route to substituted oxindoles is the reductive cyclization of the corresponding 2-nitrophenylacetic acid derivative. This protocol details this common and effective approach.[5][6]

Sources

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Preliminary Biological Activity Screening of 6-Methylindolin-2-one: A Technical Guide for Drug Discovery Professionals

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for the preliminary biological activity screening of a specific derivative, 6-Methylindolin-2-one. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically grounded approach to evaluating the potential therapeutic applications of this compound. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key in vitro assays, and present a model for data interpretation and visualization. The methodologies outlined herein cover essential areas of preliminary screening, including cytotoxic, antimicrobial, and anti-inflammatory activities, forming a solid foundation for further preclinical development.

Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold

The indolin-2-one core, a bicyclic aromatic structure, is a cornerstone in the development of novel therapeutics. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, inhibition of protein kinases, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the indolin-2-one ring system plays a crucial role in defining the specific biological activity and potency of the resulting molecule.[3][4]

The subject of this guide, this compound, features a methyl group at the 6-position of the indole nucleus. This seemingly simple modification can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby potentially modulating its interaction with biological targets. Given the established activities of other substituted indolin-2-ones, a systematic preliminary screening of this compound is a logical and promising step in the drug discovery pipeline.[5]

This guide will provide a structured approach to this initial screening, focusing on three key areas of high therapeutic relevance:

-

Anticancer Activity: Investigating the cytotoxic potential against relevant cancer cell lines.

-

Antimicrobial Activity: Assessing the ability to inhibit the growth of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Evaluating the potential to modulate key inflammatory pathways.

The following sections will detail the experimental design, provide robust protocols, and offer insights into the interpretation of the generated data.

Synthesis of this compound

Experimental Design for Preliminary Biological Screening

A well-designed experimental workflow is paramount for generating reliable and reproducible data. The following diagram illustrates a logical progression for the preliminary screening of this compound.

Caption: A logical workflow for the preliminary biological screening of this compound.

In Vitro Cytotoxicity Screening: The MTT Assay

The initial assessment of a novel compound's anticancer potential often begins with a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to determine cell viability.[7][8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10]

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

Detailed Protocol for the MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of % cell viability against the compound concentration.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 (Breast Cancer) | 25.5 ± 2.1 | 1.2 ± 0.3 |

| A549 (Lung Cancer) | 38.2 ± 3.5 | 2.5 ± 0.4 |

| HCT116 (Colon Cancer) | 19.8 ± 1.9 | 0.9 ± 0.2 |

Antimicrobial Screening: The Broth Microdilution Method

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12][13]

Principle of the Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined.[12][14]

Detailed Protocol for the Broth Microdilution Method

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (stock solution in DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

-

Sterile 96-well plates

-

Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), prepare a bacterial or fungal suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of the Microtiter Plate:

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the stock solution of this compound (at twice the highest desired test concentration) to the first well of a row.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

-

Data Analysis and Presentation

The results are presented as the MIC value in µg/mL or µM.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus (Gram-positive) | 32 | Ciprofloxacin: 0.5 |

| Escherichia coli (Gram-negative) | >128 | Ciprofloxacin: 0.25 |

| Candida albicans (Fungus) | 64 | Fluconazole: 2 |

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a key area of drug discovery. Preliminary screening can be conducted through various in vitro assays.

Inhibition of Nitric Oxide Production in Macrophages (Griess Assay)

Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), thereby quantifying NO production.[15][16]

The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[17]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.[18]

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS alone and a group with cells alone.

-

-

Griess Reaction:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.[19]

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[20] Commercially available kits provide a convenient way to screen for inhibitors of these enzymes.[21][22][23]

These assays typically measure the enzymatic activity by detecting the formation of a product or the consumption of a substrate, often through colorimetric or fluorometric methods. The reduction in signal in the presence of the test compound indicates inhibition.[24][25][26][27][28]

(Refer to the manufacturer's instructions for specific kit protocols)

-

Prepare the reaction buffer and enzyme solution.

-

Add the test compound (this compound) at various concentrations to the wells of a microplate.

-

Add the enzyme to the wells and incubate for a specified time.

-

Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Measure the signal (absorbance or fluorescence) over time or at a specific endpoint.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Analysis and Presentation

The anti-inflammatory activity is expressed as the IC₅₀ value for the inhibition of NO production or enzyme activity.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control |

| NO Production (LPS-stimulated RAW 264.7) | 45.3 ± 4.1 | Dexamethasone: 0.1 ± 0.02 |

| COX-2 Enzyme Inhibition | 15.8 ± 1.7 | Celecoxib: 0.5 ± 0.06 |

| 5-LOX Enzyme Inhibition | 28.9 ± 2.5 | Zileuton: 1.1 ± 0.2 |

Conclusion and Future Directions

This technical guide provides a robust and comprehensive framework for the preliminary biological activity screening of this compound. The detailed protocols for in vitro cytotoxicity, antimicrobial, and anti-inflammatory assays offer a solid starting point for researchers in the field of drug discovery. The hypothetical data presented in the tables serves as a template for organizing and interpreting experimental results.

Based on the preliminary screening data, promising "hit" compounds can be identified for further investigation. Future directions would include:

-

Lead Optimization: Synthesis of analogs of this compound to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile in animal models.

By following a systematic and scientifically sound screening cascade, the therapeutic potential of novel compounds like this compound can be effectively and efficiently explored.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

-

NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Schmidt, S. M., Mishra, A. J., Mushtaq, A., Brinkman, C. L., & Patel, R. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. Retrieved from [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

-

Pharmacognosy Journal. (n.d.). Antioxidant Activity and Lipoxygenase Enzyme Inhibition Assay with Total Flavonoid Assay of Garcinia porrecta Laness. Stem Bark Extracts. Retrieved from [Link]

-

MDPI. (n.d.). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

-

Laufer, S. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

-

CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]

-

Biocompare. (n.d.). Lipoxygenase Assay Kits. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]

-

Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. Retrieved from [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]

-

ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of some indoline derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

-

MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

-

Chulalongkorn University Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

- Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

-

PubMed. (n.d.). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. clyte.tech [clyte.tech]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. protocols.io [protocols.io]

- 14. Broth microdilution susceptibility testing. [bio-protocol.org]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. biocompare.com [biocompare.com]

- 23. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 24. phcogj.com [phcogj.com]

- 25. mdpi.com [mdpi.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. sphinxsai.com [sphinxsai.com]

A Technical Guide to the Potential Mechanism of Action of 6-Methylindolin-2-one: An Indolinone Scaffold-Based Approach

Abstract

This technical guide delineates the probable mechanism of action for 6-Methylindolin-2-one, a small molecule belonging to the indolin-2-one (oxindole) class. Direct pharmacological data on this compound is sparse; therefore, this document employs a scientifically-grounded, scaffold-based approach to postulate its biological activity. The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, most notably potent protein kinase inhibitors. By analyzing the structure-activity relationships and established mechanisms of closely related indolin-2-one derivatives, we hypothesize that this compound functions as an inhibitor of key protein kinases involved in oncogenic signaling. This guide provides a comprehensive overview of its likely molecular targets, the signaling pathways it may modulate, and a rigorous, phased experimental framework to systematically validate these hypotheses. The intended audience includes researchers in drug discovery, chemical biology, and pharmacology who are investigating novel small molecule inhibitors.

Section 1: The Indolin-2-one Scaffold: A Privileged Core in Kinase Inhibition

In the field of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The indolin-2-one core is a quintessential example of such a scaffold, recognized for its versatility and success in generating high-affinity ligands. Its rigid, bicyclic structure provides a stable platform for introducing various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The clinical significance of this scaffold is exemplified by FDA-approved multi-kinase inhibitors like Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] Sunitinib and other similar drugs leverage the indolin-2-one core to target the ATP-binding site of multiple receptor tyrosine kinases. This compound (IUPAC Name: 6-methyl-1,3-dihydroindol-2-one) shares this fundamental architecture, distinguished by a methyl group at the 6-position of the indole ring.[2] This structural similarity forms the logical basis for investigating its potential as a kinase inhibitor.

Section 2: Postulated Molecular Targets: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. Indolin-2-one derivatives have been shown to inhibit a range of kinases, primarily by competing with ATP for binding in the enzyme's active site.[4] Based on extensive literature for analogous compounds, the primary potential targets for this compound are key kinases involved in cell proliferation and angiogenesis.[1][5]

| Potential Kinase Target | Family | Biological Role | Relevance in Cancer | Representative IC₅₀ (Derivatives) | Reference |

| VEGFR-2 | Receptor Tyrosine Kinase | Angiogenesis, Vascular Permeability | Essential for tumor growth and metastasis by promoting new blood vessel formation. | 32.65 nM - 56.74 nM | [1] |

| EGFR | Receptor Tyrosine Kinase | Cell Growth, Proliferation, Differentiation | Often mutated or overexpressed in various cancers, leading to uncontrolled cell growth. | 14.31 nM | [1] |

| CDK-2 | Serine/Threonine Kinase | Cell Cycle Regulation (G1/S Transition) | Drives cell cycle progression; its inhibition leads to cell cycle arrest. | 9.39 nM | [1] |

| GSK3β | Serine/Threonine Kinase | Multiple Cellular Processes, Tau Phosphorylation | Implicated in neurodegenerative diseases and some cancers. | 1.7 µM | [4] |

Table 1: Potential Kinase Targets for this compound and IC₅₀ values observed for highly related indolin-2-one derivatives.

The causality for selecting these targets is clear: inhibiting VEGFR-2 and EGFR strikes at the heart of tumor angiogenesis and proliferation, while inhibiting CDKs directly halts the cancer cell's reproductive cycle.[1] This multi-targeted potential is a characteristic feature of the indolin-2-one scaffold.

Section 3: Hypothesized Downstream Signaling Pathways

Inhibition of a protein kinase blocks all downstream signaling events that depend on its activity. Assuming this compound acts as a VEGFR-2 inhibitor, it would interrupt the canonical angiogenesis pathway.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, activating multiple downstream cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival—the key steps in forming new blood vessels.

By competitively binding to the ATP pocket of VEGFR-2, this compound would prevent this initial autophosphorylation event, effectively shutting down the entire signaling cascade.

Section 4: A Framework for Experimental Validation

To rigorously test the hypothesis that this compound is a kinase inhibitor, a phased, self-validating experimental approach is necessary. This framework proceeds from broad, high-throughput screening to specific cellular mechanism-of-action studies.

Phase 1: Initial Target Identification & Validation

Rationale: The first step is to determine if this compound binds to and inhibits any protein kinases and to quantify the potency of this inhibition.

Protocol 1: Broad-Panel Kinase Screen

-

Objective: To identify potential kinase targets from a large, diverse panel.

-

Methodology: Utilize a commercial radiometric assay, such as the HotSpot™ kinase assay.[5]

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Submit the compound to a screening service (e.g., Reaction Biology Corp.) for testing at a single concentration (typically 1-10 µM) against a panel of >300 human kinases.

-

The assay measures the incorporation of ³³P-labeled phosphate from ATP into a kinase-specific substrate. A reduction in radioactivity in the presence of the compound indicates inhibition.

-

Data is reported as percent inhibition relative to a DMSO vehicle control. Kinases showing >50% inhibition are considered "hits."

-

Protocol 2: IC₅₀ Determination for Top Hits

-

Objective: To determine the concentration of this compound that causes 50% inhibition of the top hit kinases.

-

Methodology: A dose-response radiometric kinase assay.

-

Procedure:

-

For each hit kinase, prepare a series of 10-point, 3-fold serial dilutions of this compound in a 96-well plate.

-

Add the recombinant kinase, its specific peptide substrate, and ³³P-ATP to initiate the reaction.[5]

-

Incubate for a defined period (e.g., 120 minutes) at room temperature.

-

Stop the reaction and measure radiolabel incorporation using a scintillation counter.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Phase 2: Cellular Activity Confirmation

Rationale: After identifying biochemical targets, it is crucial to confirm that the compound can enter living cells and exert a biological effect, specifically inhibiting the target in its native environment.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology: The MTT assay measures the metabolic activity of living cells.

-

Procedure:

-

Seed human cancer cells (e.g., HepG-2 hepatocellular carcinoma or MCF-7 breast cancer cells, which express relevant kinases) in 96-well plates at 5,000 cells/well and allow them to adhere overnight.[1]

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

Protocol 4: Cellular Target Engagement (Phospho-Western Blot)

-

Objective: To directly visualize if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

-

Methodology: Western blotting using phospho-specific antibodies.

-

Procedure (Example for VEGFR-2):

-

Culture human umbilical vein endothelial cells (HUVECs) until 80% confluent.

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Pre-treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x the IC₅₀) for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway. Include a non-stimulated control and a VEGF-only control.

-

Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated PLCγ (p-PLCγ) and total PLCγ. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-PLCγ/total PLCγ ratio in compound-treated lanes indicates successful target engagement.

-

Phase 3: Elucidating the Cellular Mechanism

Rationale: Once cellular activity is confirmed, the final step is to characterize the specific phenotypic outcome of target inhibition, such as cell cycle arrest or apoptosis.

Protocol 5: Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine if the compound induces cell cycle arrest. This is particularly relevant if a CDK is a primary target.

-

Methodology: Propidium iodide (PI) staining of DNA content.

-

Procedure:

-

Treat HepG-2 cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.[1]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing RNase A and PI.

-

Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G0/G1 for CDK2 inhibition) indicates cell cycle arrest.[1][6]

-

Section 5: Molecular Modeling Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other.[4] This can provide valuable, albeit predictive, insight into how this compound might interact with the ATP-binding pocket of a target kinase. The indolin-2-one scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The 6-methyl group would likely be oriented towards a hydrophobic pocket, potentially influencing binding affinity and selectivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H9NO | CID 14956196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of 6-Methylindolin-2-one derivatives

An In-depth Technical Guide to the Discovery and Synthesis of 6-Methylindolin-2-one Derivatives

Authored by a Senior Application Scientist

Foreword: The this compound Scaffold – A Privileged Core in Modern Medicinal Chemistry

The indolin-2-one (oxindole) core is a quintessential example of a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic placement of a methyl group at the C6 position of this scaffold creates the this compound core, a subtle modification that can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement. This guide offers a deep dive into the synthetic architecture of these valuable derivatives, moving beyond mere procedural descriptions to explore the underlying chemical logic and strategic considerations that drive their creation. We will dissect established synthetic pathways, provide field-tested protocols, and illuminate the structure-activity relationships that make these compounds potent agents in therapeutic areas, most notably as kinase inhibitors in oncology.

Part 1: Foundational Synthesis – Constructing the this compound Core

The journey to complex derivatives begins with the robust and scalable synthesis of the core scaffold. The most common and industrially relevant approaches involve the cyclization of a suitably substituted benzene precursor. A prevalent strategy is the reductive cyclization of a 2-nitro-phenylacetic acid derivative, a method valued for its reliability and use of accessible starting materials.

Strategic Approach: Reductive Cyclization

The synthesis typically commences from 4-methyl-3-nitrobenzoic acid. The key transformation involves the reduction of the nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular condensation (amidation) with the adjacent acetic acid side chain to form the lactam ring of the indolin-2-one.

Workflow for Core Scaffold Synthesis

Caption: Synthetic workflow for the this compound core via reductive cyclization.

Detailed Protocol: Synthesis of this compound via Reductive Cyclization

This protocol is adapted from established industrial processes for oxindole synthesis.[1] The causality for using catalytic hydrogenation is its high efficiency and clean conversion, where the primary byproduct is water. Acetic acid serves as a solvent that is stable under hydrogenation conditions and promotes the final cyclization.

-

Preparation of the Precursor : Begin with a precursor such as (4-methyl-2-nitrophenyl)acetic acid. This can be synthesized from 4-methyl-3-nitro-benzonitrile through chain prolongation followed by saponification of the nitrile group.[1]

-

Reaction Setup : In a suitable pressure vessel, dissolve the (4-methyl-2-nitrophenyl)acetic acid derivative in glacial acetic acid.

-

Catalyst Addition : Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol%.

-

Hydrogenation : Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 40-50 psi) and heat to approximately 45-50°C.[1]

-

Reaction Monitoring : Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the complete reduction of the nitro group. This can be monitored by TLC or HPLC.

-

Cyclization : Upon completion of the hydrogenation, increase the temperature to 110-120°C for several hours to drive the intramolecular amidation and lactam formation.[1]

-

Work-up and Isolation : Cool the reaction mixture to room temperature. Filter off the Pd/C catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by adding water to precipitate the solid, which is then collected by filtration and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Part 2: Key Derivatization Strategies

With the core scaffold in hand, the focus shifts to strategic functionalization at key positions to modulate biological activity. The most critical positions for derivatization are C3 and N1.

C3-Position Derivatization: The Knoevenagel Condensation

The methylene group at the C3 position is activated by the adjacent carbonyl, making it nucleophilic and amenable to condensation reactions. The Knoevenagel condensation with various aldehydes is the most prevalent method for introducing diverse substituents at this position, a strategy central to the development of many kinase inhibitors.[2][3]

Reaction Mechanism: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which facilitates the deprotonation of the C3-methylene group to form an enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to yield the C3-substituted product.

Caption: Mechanism of the base-catalyzed Knoevenagel condensation at the C3-position.

Detailed Protocol: General Procedure for Knoevenagel Condensation

This protocol describes a general method for synthesizing 3-substituted-indolin-2-ones, which are potent inhibitors of Receptor Tyrosine Kinases (RTKs).[2]

-